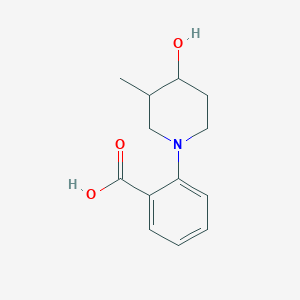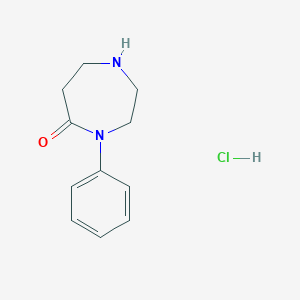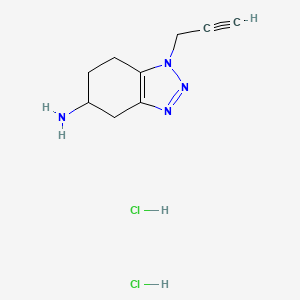![molecular formula C9H17ClN2O B1531824 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2098135-24-9](/img/structure/B1531824.png)
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Overview
Description
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride, also known as TDO, is a synthetic organic compound with a molecular formula of C8H15ClN2O2. It is a white crystalline powder that is soluble in water, ethanol, and acetone. TDO is a versatile compound with numerous applications in the fields of synthetic organic chemistry, biochemistry, and pharmaceuticals.
Scientific Research Applications
Synthetic Applications and Chemical Properties
The study of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives , closely related to the specified compound, shows their formation through stereospecific [3+2] 1,3-cycloaddition of 3-methylen azetidin-2-ones with nitrones. These compounds exhibit distinct envelope conformations, affecting the positioning of substituents and potentially influencing chemical reactivity and interaction with other molecules (Chiaroni et al., 2000).
In the field of corrosion inhibition , derivatives similar in structure to the mentioned compound have been studied for their protective properties for mild steel in acidic environments. These studies highlight the importance of the molecular structure in adsorption onto metal surfaces and the subsequent inhibition of corrosion, demonstrating the compound's potential application in materials science (Chafiq et al., 2020).
Biological Applications and Drug Discovery
A study on quinuclidine derivatives , which share a structural motif with the specified compound, revealed their potential as radioprotective agents. This highlights the broader application of the compound's structural class in developing treatments or protective agents against radiation exposure (Shapiro et al., 1968).
The diversity-oriented synthesis of azaspirocycles demonstrates the compound's relevance in drug discovery, showcasing the utility of its structural class in accessing a variety of functionalized pyrrolidines, piperidines, and azepines. These scaffolds are significant for chemistry-driven drug discovery, offering insights into the versatility and potential pharmacological applications of compounds like 5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride (Wipf et al., 2004).
properties
IUPAC Name |
5,5,6-trimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2)9(5-10-6-9)4-7(12)11(8)3;/h10H,4-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIOQXQXXCVSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CC(=O)N1C)CNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5,6-Trimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(Pyridin-3-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1531759.png)
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)


![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)